molecular formula C23H21N3O2S B3020381 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034423-29-3

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B3020381
CAS No.: 2034423-29-3
M. Wt: 403.5
InChI Key: KLBSXYLDGWIFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a fused oxazolo[5,4-b]pyridine core substituted with a methyl group at position 5 and a phenyl ring at position 2. The cyclopentanecarboxamide moiety is further modified with a thiophen-2-yl group, conferring unique electronic and steric properties. Its crystallographic refinement may employ tools like SHELX for structural validation .

Properties

IUPAC Name

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-15-17(26-22(27)23(11-5-6-12-23)19-10-7-13-29-19)14-18-21(24-15)28-20(25-18)16-8-3-2-4-9-16/h2-4,7-10,13-14H,5-6,11-12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBSXYLDGWIFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4(CCCC4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Oxazole and Pyridine Moieties : These heterocycles are known for their biological activity.
  • Cyclopentanecarboxamide Group : This functional group contributes to the compound's reactivity and potential interactions with biological targets.

The molecular formula is C20H22N4O2SC_{20}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 374.48 g/mol.

Synthesis

The synthesis of this compound can involve several steps, typically including:

  • Formation of the Oxazole-Pyridine Core : Utilizing cyclization reactions.
  • Substitution Reactions : Incorporating the thiophene and cyclopentanecarboxamide groups through nucleophilic substitutions.

Antiparasitic Activity

Research indicates that compounds with similar structural features exhibit antiparasitic properties. For instance, derivatives have shown moderate activity against Leishmania species, with IC50 values around 91.1 µM for related compounds . This suggests potential efficacy in treating parasitic infections.

Anticancer Properties

Several studies have reported that oxazole and pyridine-containing compounds possess anticancer activity. The mechanism often involves the inhibition of specific cancer cell pathways or modulation of apoptotic processes. For example, derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant inhibitory activity .

The biological activity of this compound may be attributed to:

  • Receptor Interactions : Binding to specific receptors involved in disease pathways.
  • Enzyme Inhibition : Modulating the activity of enzymes critical for cellular functions.

Case Studies

  • Antiparasitic Activity Study
    • Objective : Evaluate the efficacy against Leishmania.
    • Method : In vitro assays measuring cell viability.
    • Findings : Moderate activity with potential for further optimization.
  • Anticancer Activity Investigation
    • Objective : Assess cytotoxicity in cancer cell lines.
    • Method : MTT assay to determine IC50 values.
    • Results : Significant inhibition observed, warranting further exploration into structure-activity relationships (SAR).

Data Table

PropertyValue
Molecular FormulaC20H22N4O2SC_{20}H_{22}N_{4}O_{2}S
Molecular Weight374.48 g/mol
Antiparasitic IC50~91.1 µM
Anticancer IC50Variable (dependent on cell line)

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound shares structural motifs with several pharmacologically relevant analogs, enabling comparative analysis of substituent effects and bioactivity.

Cyclopentanecarboxamide Derivatives

Cyclopentyl Fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide):

  • Structural Similarities : Both compounds feature a cyclopentanecarboxamide backbone.
  • Key Differences : Cyclopentyl fentanyl includes a piperidinyl-phenethyl group linked to the phenyl ring, while the target compound substitutes this with a thiophen-2-yl and oxazolo-pyridine system.
  • Pharmacology : Cyclopentyl fentanyl is a potent opioid agonist, highlighting the role of the piperidinyl-phenethyl group in μ-opioid receptor binding. The absence of this moiety in the target compound suggests divergent receptor interactions .
Feature Target Compound Cyclopentyl Fentanyl
Core Structure Oxazolo[5,4-b]pyridine + cyclopentanecarboxamide Piperidinyl-phenethyl + cyclopentanecarboxamide
Substituents 5-methyl, 2-phenyl, thiophen-2-yl Phenyl, phenethyl
Pharmacological Class Undisclosed (structural similarity to CNS agents) Opioid agonist
Regulatory Status Not scheduled (as of 2025) Controlled substance (varies by jurisdiction)

Thiophene-Containing Analogs

Compounds with thiophene substituents, such as those in Pharmacopeial Forum 43(1) (e.g., thiazol-5-ylmethyl derivatives), often target proteases or kinases. For example, thiophene/thiazole rings enhance metabolic stability and π-π stacking in enzyme binding pockets. The target compound’s thiophen-2-yl group may similarly improve bioavailability compared to purely phenyl-substituted analogs .

Oxazolo-Pyridine Heterocycles

Oxazolo[5,4-b]pyridine scaffolds are less common than oxazole or pyridine alone.

Research Findings and Implications

  • Synthetic Accessibility : The oxazolo-pyridine core may complicate synthesis compared to linear carboxamides like cyclopentyl fentanyl, requiring multi-step heterocyclic formation.
  • Structure-Activity Relationship (SAR) : The thiophen-2-yl group’s electron-rich nature could modulate receptor binding kinetics, distinguishing it from phenyl or thiazole analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.